molecular formula C6H2F5NO3 B2952844 5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid CAS No. 2219369-63-6

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2952844
CAS No.: 2219369-63-6
M. Wt: 231.078
InChI Key: JULSBTYEBXILLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated organic compound that belongs to the oxazole family. This compound is characterized by the presence of a pentafluoroethyl group attached to the oxazole ring, which imparts unique chemical and physical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.

Mechanism of Action

Target of Action

It binds to biological targets based on their chemical diversity

Mode of Action

The mode of action of 5-(Perfluoroethyl)isoxazole-3-carboxylic acid is currently unknown. Isoxazoles, in general, have been found to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazoles are known to interact with various biochemical pathways due to their diverse biological activity . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.

Result of Action

Given the diverse biological activity of isoxazoles, this compound may have a wide range of effects at the molecular and cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of pentafluoroethyl-substituted precursors with suitable reagents to form the oxazole ring. One common method is the cyclization of pentafluoroethyl-substituted nitriles with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid
  • 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
  • 5-(Pentafluorophenyl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the pentafluoroethyl group, which imparts higher stability and reactivity compared to its trifluoromethyl and difluoromethyl counterparts. The pentafluoroethyl group also enhances the compound’s lipophilicity, making it more suitable for applications requiring high membrane permeability.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO3/c7-5(8,6(9,10)11)3-1-2(4(13)14)12-15-3/h1H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSBTYEBXILLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.